(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2209087-03-4
VCID: VC8090856
InChI: InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
SMILES: CC1CC(CN1)F.Cl
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

CAS No.: 2209087-03-4

Cat. No.: VC8090856

Molecular Formula: C5H11ClFN

Molecular Weight: 139.60

* For research use only. Not for human or veterinary use.

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride - 2209087-03-4

Specification

CAS No. 2209087-03-4
Molecular Formula C5H11ClFN
Molecular Weight 139.60
IUPAC Name (2R,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Standard InChI Key OPLZEFBPWWZOHT-TYSVMGFPSA-N
Isomeric SMILES C[C@@H]1C[C@H](CN1)F.Cl
SMILES CC1CC(CN1)F.Cl
Canonical SMILES CC1CC(CN1)F.Cl

Introduction

Chemical Identity and Structural Features

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride (CAS: 2300174-87-0, 2209087-03-4) is a hydrochloride salt of a fluorinated pyrrolidine derivative. Its molecular formula is C₅H₁₁ClFN, with a molecular weight of 139.60 g/mol . The compound’s stereochemistry is defined by the (2R,4R) configuration, which is critical for its chemical reactivity and biological activity. Key identifiers include:

PropertyValueSource
IUPAC Name(2R,4R)-4-fluoro-2-methylpyrrolidine; hydrochloride
SMILESC[C@@H]1CC@HF.Cl
InChIKeyOPLZEFBPWWZOHT-TYSVMGFPSA-N
Melting PointNot fully characterized
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)

Synthesis and Stereochemical Control

The synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride typically begins with L-proline, a chiral pool starting material, to ensure enantiomeric purity . A stepwise approach is employed:

Alkylation of L-Proline

L-proline undergoes N-methylation using methyl iodide (MeI) in the presence of a base (e.g., NaH) to yield N-methylproline . This step introduces the methyl group while retaining the pyrrolidine backbone.

Fluorination at C4

Fluorination is achieved via electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction replaces a hydroxyl or halide group with fluorine, producing 4-fluoro-N-methylproline.

Reductive Amination and Cyclization

A reductive amination step introduces the 2-methyl group using formaldehyde and ammonium acetate, followed by cyclization under hydrogenation (e.g., Pd/C) to form the pyrrolidine ring .

Resolution and Salt Formation

Chiral HPLC or diastereomeric salt crystallization ensures the desired (2R,4R) configuration . Final treatment with hydrochloric acid yields the hydrochloride salt .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid pyrrolidine scaffold and fluorine substituent make it valuable for constructing bioactive molecules. For example, pyrrolidine derivatives are explored as modulators of the CB2 receptor, a target in inflammatory and neuropathic pain therapies .

Comparative Analysis with Stereoisomers

The stereochemistry of pyrrolidine derivatives profoundly impacts their biological and chemical profiles. For instance:

IsomerBiological ActivitySolubility
(2R,4R)Potential CB2 modulation High in DMSO
(2R,4S)CXCR4 antagonismModerate

The (2R,4R) configuration’s syn-periplanar arrangement of fluorine and methyl groups may enhance binding to flat enzymatic active sites compared to other stereoisomers.

QuantityPrice (USD)Supplier
100 mg$315A2Bchem
1 g$1,316A2Bchem
50 mg€297CymitQuimica

Future Directions

Recent advances in asymmetric catalysis and fluorine chemistry are expected to streamline the synthesis of this compound . Ongoing research focuses on:

  • Structure-activity relationships (SAR) for CB2 receptor ligands .

  • Prodrug development leveraging the hydrochloride salt’s solubility .

  • Computational modeling to predict conformational dynamics.

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